molecular formula C19H16N2O5 B1679584 Roxadustat CAS No. 808118-40-3

Roxadustat

カタログ番号 B1679584
CAS番号: 808118-40-3
分子量: 352.3 g/mol
InChIキー: YOZBGTLTNGAVFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease . It works by reducing the breakdown of the hypoxia-inducible factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels .


Synthesis Analysis

Roxadustat synthesis involves several steps. The process starts with tyrosine and methyl alcohol, ethanol, propyl alcohol, Virahol, propyl carbinol, esterification is there is and obtains corresponding tyrosine ester in isopropylcarbinol or the trimethyl carbinol under the sulphuric acid catalysis of weight percent 65-98% .


Molecular Structure Analysis

Roxadustat has a molecular weight of 352.346 and a chemical formula of C19H16N2O5 . It has several polymorphs of cocrystal, co-former, and salt .


Chemical Reactions Analysis

A two-compartment model with first-order absorption adequately described roxadustat pharmacokinetics, with parameter estimates for apparent clearance of 1.1 L/h in non-dialysis-dependent CKD subjects, and apparent central and peripheral volumes of distribution of 14.9 L and 9.5 L, respectively .


Physical And Chemical Properties Analysis

Roxadustat has poor aqueous solubility and photochemical stability . It has several polymorphs of cocrystal, co-former, and salt .

科学的研究の応用

Application in Hemodialysis

  • Scientific Field: Nephrology
  • Summary of Application: Roxadustat has been used in the treatment of anemia in Chinese hemodialysis patients . The drug was compared with erythropoiesis-stimulating agents (ESAs) in a systematic review and meta-analysis .
  • Methods of Application: Randomized controlled trials (RCTs) were conducted that compared the efficacy and safety of roxadustat to those of ESAs in treating anemia in Chinese hemodialysis patients .
  • Results: The study showed that the improvement of hemoglobin (Hb) levels and iron metabolism were significantly higher in the roxadustat group than in the ESA group. Additionally, the total adverse events risk was significantly lower in the roxadustat group .

Application in Non-Dialysis Dependent Chronic Kidney Disease

  • Scientific Field: Nephrology
  • Summary of Application: Roxadustat has been used for the treatment of anemia in non-dialysis dependent chronic kidney disease patients .
  • Methods of Application: Electronic databases were searched systematically for randomized control trials (RCTs) that evaluated Roxadustat in non-dialysis dependent chronic kidney disease patients .
  • Results: Roxadustat increased Hb level significantly and improved iron utilization parameters by decreasing ferritin, TSAT, and hepcidin and increasing TIBC and transferrin .

Application in Peritoneal Dialysis

  • Scientific Field: Nephrology
  • Summary of Application: Roxadustat has been used in the treatment of peritoneal dialysis patients with renal anemia .
  • Methods of Application: The application of roxadustat in peritoneal dialysis patients with renal anemia was studied .
  • Results: Roxadustat could effectively improve the hemoglobin compliance rate in peritoneal dialysis patients .

Application in Hypertension and Organ Injury

  • Scientific Field: Cardiology
  • Summary of Application: Roxadustat has been used in the treatment of hypertension and organ injury .
  • Methods of Application: Roxadustat was used to treat hypertension and organ injury, possibly through stabilizing HIF-1α and subsequently targeting eNOS, AGTR1, AGTR2, and oxidative stress .
  • Results: Roxadustat treatment remarkably ameliorated hypertension and organ injury .

Application in Chemotherapy-Induced Anemia

  • Scientific Field: Oncology
  • Summary of Application: Roxadustat has shown promising efficacy with favorable tolerability when used in the treatment of chemotherapy-induced anemia in patients with non-myeloid malignancies . This was demonstrated in the phase 2 WHITNEY trial .
  • Methods of Application: The trial involved patients concurrently receiving chemotherapy for non-myeloid malignancies. Patients enrolled to the trial had a hemoglobin level at, or below, 10 g/dL .
  • Results: The study showed that Roxadustat improved hemoglobin levels in these patients, irrespective of tumor type and chemotherapy regimen .

Application in Heart Failure

  • Scientific Field: Cardiology
  • Summary of Application: Roxadustat has been used in the treatment of heart failure, particularly in patients with chronic kidney disease and anemia . It has also shown potential in reducing the risk of congestive heart failure in patients with end-stage kidney disease .
  • Methods of Application: Clinical trials have been conducted to evaluate the safety and efficacy of Roxadustat in the treatment of heart failure with chronic kidney disease and anemia .
  • Results: Patients who underwent dialysis and were prescribed Roxadustat had a 27% reduction in risk for hospitalization for congestive heart failure compared with patients who took epoetin alfa .

Application in Alcoholic Liver Disease

  • Scientific Field: Hepatology
  • Summary of Application: Roxadustat has been used in the treatment of alcoholic liver disease (ALD), a worldwide healthcare problem characterized by inflammation, reactive oxygen species (ROS), and lipid dysregulation .
  • Methods of Application: In a study, chronic and acute ALD mouse models were used to investigate the protective effects of roxadustat in vivo .
  • Results: Long- and short-term alcohol exposure caused rising activities of serum transaminases, liver lipid accumulation, and morphology changes, which were reversed by roxadustat . Roxadustat-reduced fatty liver was mainly contributed by the reducing sterol-responsive element-binding protein 1c (SREBP1c) pathway, and enhancing β-oxidation through inducing peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) expression .

Application in Pulmonary Growth and Development

  • Scientific Field: Pulmonology
  • Summary of Application: Roxadustat has been used in accelerating pulmonary growth, development, and function in a compensatory lung growth model .
  • Methods of Application: The study involved a model of compensatory lung growth (CLG) following unilateral pneumonectomy to study pulmonary growth and development .
  • Results: Treatment with Roxadustat increased lung volume, total lung capacity, alveolarization, and exercise tolerance compared to controls following left pneumonectomy .

Safety And Hazards

Roxadustat may be harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . In clinical trials, the most common side effects include hypertension, vascular access thrombosis, diarrhea, peripheral edema, hyperkalemia, and nausea .

Relevant Papers

Several papers have been published on Roxadustat. One paper discusses the efficacy and safety of Roxadustat for the treatment of anemia in patients with chronic kidney disease . Another paper presents a meta-analysis assessing the efficacy and safety of Roxadustat . A third paper discusses the pharmacokinetics and pharmacodynamics of Roxadustat .

特性

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230644
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Roxadustat

CAS RN

808118-40-3
Record name FG 4592
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808118-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxadustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXADUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A pressure flask was charged with 3e (30.92 g), glycine (22.52 g), methanol (155 mL), sodium methoxide solution (64.81 g) and sealed (as an alternative, sodium glycinate was used in place of glycine and sodium methoxide). The reaction was heated to about 110° C. until reaction was complete. The mixture was cooled, filtered, washed with methanol, dried under vacuum, dissolved in water and washed with ethyl acetate. The ethyl acetate was removed and to the resulting aqueous layer an acetic acid (18.0 g) solution was added. The suspension was stirred at room temperature, filtered, and the solid washed with water (3×30 mL), cold acetone (5-10° C., 2×20 mL), and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid (Yield: 86.1%, HPLC: 99.8%).
Name
Quantity
30.92 g
Type
reactant
Reaction Step One
Quantity
22.52 g
Type
reactant
Reaction Step One
Quantity
64.81 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxadustat
Reactant of Route 2
Reactant of Route 2
Roxadustat
Reactant of Route 3
Reactant of Route 3
Roxadustat
Reactant of Route 4
Roxadustat
Reactant of Route 5
Reactant of Route 5
Roxadustat
Reactant of Route 6
Roxadustat

Citations

For This Compound
3,900
Citations
S Dhillon - Drugs, 2019 - Springer
… of roxadustat leading to this first … roxadustat was observed over a dose range of 40–200 mg [20]. Following single or multiple oral doses of roxadustat 40, 100, 160 or 200 mg, roxadustat …
Number of citations: 182 link.springer.com
S Qie, N Jiao, K Duan, J Li, Y Liu, G Liu - International urology and …, 2021 - Springer
… use of roxadustat in clinical practice. To provide evidence for application of roxadustat in clinical … of RCTs which compared roxadustat with placebo or EPO in CKD patients with anemia. …
Number of citations: 24 link.springer.com
N Chen, C Hao, X Peng, H Lin, A Yin… - … England Journal of …, 2019 - Mass Medical Soc
… level was 40.6 mg per deciliter in the roxadustat group and 7.7 mg per deciliter in the … in the roxadustat group than in the placebo group. The efficacy of roxadustat in hemoglobin …
Number of citations: 466 www.nejm.org
L Jia, X Dong, J Yang, R Jia… - Annals of translational …, 2019 - ncbi.nlm.nih.gov
… roxadustat by an evidence-based method. In this study, we systematically reviewed randomized controlled trials (RCTs) on roxadustat … the therapeutic effectiveness of roxadustat on Hb, …
Number of citations: 24 www.ncbi.nlm.nih.gov
Q Zheng, H Yang, X Fu, Y Huang, R Wei… - Nephrology Dialysis …, 2021 - academic.oup.com
… These findings support roxadustat for the treatment of anemia in patients with … roxadustat is effective and safe in patients with either nondialysis or dialysis CKD [22]. Currently roxadustat …
Number of citations: 30 academic.oup.com
R Provenzano, A Besarab, CH Sun… - Clinical journal of the …, 2016 - ncbi.nlm.nih.gov
… each with varying roxadustat starting doses (tiered weight and fixed amounts) and frequencies (two and three times weekly) followed by hemoglobin maintenance with roxadustat one to …
Number of citations: 286 www.ncbi.nlm.nih.gov
N Chen, C Hao, BC Liu, H Lin, C Wang… - … England Journal of …, 2019 - Mass Medical Soc
… to receive roxadustat or epoetin … roxadustat would be established if the lower boundary of the two-sided 95% confidence interval for the difference between the values in the roxadustat …
Number of citations: 489 www.nejm.org
U Del Balzo, PE Signore, G Walkinshaw… - … of Pharmacology and …, 2020 - ASPET
… studied the effects of roxadustat on activation of … roxadustat to correct anemia in two different rodent models. The five-sixth nephrectomy model was used to demonstrate that roxadustat …
Number of citations: 42 jpet.aspetjournals.org
T Akizawa, M Iwasaki, T Otsuka, Y Yamaguchi… - Kidney International …, 2021 - Elsevier
… were randomized to either the roxadustat treatment arm or the DA … the roxadustat treatment arm (reference arm). Patients who received roxadustat started administration of roxadustat 3 …
Number of citations: 35 www.sciencedirect.com
L Zhang, J Hou, J Li, SS Su, S Xue - Aging (Albany NY), 2021 - ncbi.nlm.nih.gov
… and phase III roxadustat clinical trials have reported that roxadustat can … Thus, roxadustat can elevate the Hb levels in anemic … on the safety and efficacy of roxadustat in CKD patients in …
Number of citations: 12 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。